Tideglusib

Description

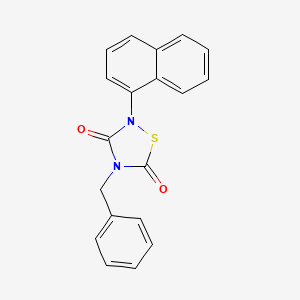

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJIHLSCWIDGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235682 | |

| Record name | Tideglusib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

511.3ºC at 760 mmHg | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Sparingly soluble | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

865854-05-3 | |

| Record name | Tideglusib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865854-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tideglusib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865854053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tideglusib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIDEGLUSIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q747Y6TT42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

148-150ºC | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Tideglusib: A Technical Deep Dive into a Pioneering GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tideglusib, a potent and irreversible inhibitor of glycogen synthase kinase-3β (GSK-3β), has been a subject of extensive research in the field of neurodegenerative diseases and beyond. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative data, and visualizations of the core signaling pathways involved.

Introduction: The Discovery and Rationale for Targeting GSK-3β

Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] The β isoform, GSK-3β, has garnered significant attention as a therapeutic target due to its implication in the pathophysiology of several diseases, most notably Alzheimer's disease (AD). In AD, GSK-3β is implicated in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein, which contributes to the formation of amyloid-β plaques.[2][3]

The quest for potent and selective GSK-3β inhibitors led to the discovery of the thiadiazolidinone class of compounds. This compound (also known as NP-12 or NP031112) emerged from this class as a promising drug candidate.[4] Developed by the Spanish pharmaceutical company Noscira (formerly NeuroPharma), this compound was identified as a non-ATP-competitive inhibitor of GSK-3β, a characteristic that confers a degree of selectivity and a distinct mechanism of action compared to many other kinase inhibitors.[3]

Mechanism of Action: An Irreversible, Non-ATP-Competitive Inhibitor

This compound distinguishes itself from many kinase inhibitors through its irreversible and non-ATP-competitive mechanism of action.[3] This means that it does not compete with ATP for the binding site on the enzyme. Instead, it is believed to bind to a cysteine residue (Cys199) in the vicinity of the active site of GSK-3β, leading to a covalent modification that irreversibly inactivates the enzyme.[3] This irreversible inhibition results in a sustained pharmacodynamic effect that can outlast the drug's presence in the circulation.

Quantitative Pharmacological Data

The following tables summarize key in vitro and preclinical pharmacokinetic data for this compound.

| Parameter | Value | Conditions | Reference |

| IC₅₀ (GSK-3β) | ~5 nM | With 1-hour preincubation | [5] |

| IC₅₀ (GSK-3β) | ~60 nM | Cell-free assay | [6] |

| IC₅₀ (GSK-3β) | 105 nM | Without preincubation | [5] |

| Inhibition Type | Irreversible, Non-ATP-competitive | [3] |

| Parameter | Species | Dose | Value | Reference |

| Cmax | Mice | 10 mg/kg (oral) | 1008 ng/mL | [7] |

| Tmax | Mice | 10 mg/kg (oral) | ~2 hours | [7] |

| Maximum Tolerated Dose (MTD) | Mice | Oral gavage | 200 mg/kg | [8] |

| Bioavailability | - | - | Greater than TDZD-8 |

Key Experimental Protocols

In Vitro GSK-3β Kinase Activity Assay (Z'-LYTE™ Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds like this compound against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

Z'-LYTE™ Kinase Assay Kit - Ser/Thr 9 Peptide

-

This compound (or other test compounds)

-

Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

384-well plates

-

Plate reader capable of fluorescence resonance energy transfer (FRET) measurements

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the GSK-3β enzyme and the test compound.

-

To assess time-dependent inhibition, pre-incubate the enzyme and compound mixture for a defined period (e.g., 60 minutes) at room temperature. For non-preincubation conditions, proceed directly to the next step.

-

Initiate the kinase reaction by adding a mixture of the Z'-LYTE™ Ser/Thr 9 peptide substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the development reagent from the kit.

-

Incubate for another 60 minutes to allow for the development of the FRET signal.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition based on the signals from control wells (with and without inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for GSK-3β Inhibition: β-Catenin Accumulation

This assay measures the functional consequence of GSK-3β inhibition in a cellular context by quantifying the accumulation of its downstream target, β-catenin.

Materials:

-

Chinese Hamster Ovary (CHO-K1) cells or other suitable cell line

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

96-well plates

-

Primary antibody against β-catenin

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye)

-

Luminometric or fluorometric substrate

-

Plate reader for luminescence or fluorescence detection

Procedure:

-

Seed CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 16-24 hours).

-

Fix the cells with an appropriate fixative (e.g., paraformaldehyde).

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate the cells with the primary antibody against β-catenin.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with the secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

Add the detection substrate and measure the signal (luminescence or fluorescence) using a plate reader.

-

The increase in signal corresponds to the accumulation of β-catenin, indicating GSK-3β inhibition.

Signaling Pathways and Visualizations

GSK-3β is a critical node in several major signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of GSK-3β and the mechanism of its inhibition by this compound.

Caption: Logical workflow of this compound's discovery and development.

Caption: Workflow for a typical in vitro GSK-3β kinase inhibition assay.

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: The PI3K/Akt signaling pathway leading to the inhibition of GSK-3β.

Preclinical and Clinical Development History

This compound has undergone a series of preclinical and clinical investigations for a range of indications.

Preclinical Studies: In various preclinical models, this compound demonstrated neuroprotective effects.[3] Studies in transgenic mouse models of Alzheimer's disease showed that oral administration of this compound resulted in reduced tau hyperphosphorylation, decreased amyloid plaque load, and improved cognitive function.[2] These promising results provided a strong rationale for its clinical development.

Clinical Trials: this compound has been evaluated in multiple clinical trials for neurodegenerative diseases, including Alzheimer's disease and Progressive Supranuclear Palsy (PSP). While it demonstrated a good safety and tolerability profile, the efficacy results in these trials were mixed, and it did not meet the primary endpoints for these indications, leading to the discontinuation of its development for AD in 2012.[4]

More recently, research has shifted to explore the potential of this compound in other therapeutic areas. Clinical trials have been initiated for conditions such as myotonic dystrophy and autism spectrum disorder, where GSK-3β dysregulation is also implicated.

Conclusion and Future Directions

This compound stands as a significant milestone in the development of GSK-3β inhibitors. Its unique irreversible and non-ATP-competitive mechanism of action continues to be of interest to researchers. While its journey in the clinical setting for Alzheimer's disease was challenging, the ongoing exploration of this compound for other indications underscores the therapeutic potential of targeting GSK-3β. This technical guide provides a foundational understanding of this compound's discovery, mechanism, and the experimental approaches used to characterize its activity, serving as a valuable resource for the scientific community dedicated to advancing treatments for complex diseases.

References

- 1. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. PI3K / Akt Substrates Table | Cell Signaling Technology [cellsignal.com]

- 5. ptglab.com [ptglab.com]

- 6. LC-MS/MS determination of this compound, a novel GSK-3β inhibitor in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

Tideglusib and its Impact on Tau Protein Hyperphosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tideglusib, a non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), and its effects on the hyperphosphorylation of tau protein, a key pathological hallmark in several neurodegenerative diseases, including Alzheimer's disease and Progressive Supranuclear Palsy (PSP).

Executive Summary

This compound has been investigated as a potential therapeutic agent for tauopathies due to its targeted inhibition of GSK-3β, a primary kinase responsible for abnormal tau phosphorylation.[1][2] Preclinical studies in various animal models have demonstrated its efficacy in reducing tau hyperphosphorylation, decreasing amyloid plaque burden, preventing neuronal loss, and improving cognitive function.[1][3][4] However, Phase II clinical trials in both Alzheimer's disease and Progressive Supranuclear Palsy did not meet their primary clinical efficacy endpoints, although some secondary measures and biomarker analyses suggested potential, albeit not statistically significant, positive effects.[5][6][7] This guide will delve into the mechanism of action, summarize the quantitative data from key studies, provide detailed experimental protocols, and visualize the underlying biological pathways and workflows.

Mechanism of Action: Targeting the GSK-3β Pathway

Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase, with the GSK-3β isoform being particularly abundant in the central nervous system.[8] In the context of neurodegenerative diseases, GSK-3β is a pivotal enzyme in the hyperphosphorylation of the microtubule-associated protein tau.[1][8] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a core pathological feature of Alzheimer's disease.[3][9]

This compound functions as a non-ATP-competitive, irreversible inhibitor of GSK-3β.[1][3][4] This mechanism of action is significant as it avoids competition with the high intracellular concentrations of ATP. The irreversible nature of the inhibition suggests a prolonged pharmacodynamic effect.[1] By inhibiting GSK-3β, this compound aims to reduce the pathological phosphorylation of tau, thereby preventing the cascade of events that leads to NFT formation and subsequent neuronal dysfunction and death.

Signaling Pathway Visualization

The following diagram illustrates the central role of GSK-3β in tau phosphorylation and the point of intervention for this compound.

References

- 1. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. A phase 2 trial of the GSK-3 inhibitor this compound in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase II trial of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tideglusib: Activating the Wnt/β-catenin Signaling Pathway via GSK-3β Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Tideglusib, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). It details the molecular mechanism by which this compound activates the canonical Wnt/β-catenin signaling pathway, a critical cascade involved in cellular processes ranging from embryonic development to adult tissue homeostasis. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the core signaling and experimental pathways.

Introduction: The Wnt/β-catenin Pathway and its Gatekeeper, GSK-3β

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in controlling cell fate decisions, proliferation, and differentiation.[1] A central player in this pathway is β-catenin, a protein whose cytoplasmic concentration is tightly controlled. In the absence of a Wnt signal (the "off" state), β-catenin is targeted for destruction by a multi-protein "destruction complex." A key component of this complex is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3]

This compound (also known as NP-12 or NP031112) is a small molecule from the thiadiazolidinone family that acts as a potent, irreversible, and non-ATP-competitive inhibitor of GSK-3β.[4][5][6] By inhibiting GSK-3β, this compound effectively mimics the activation of the Wnt signaling pathway, leading to the stabilization and nuclear accumulation of β-catenin and the subsequent transcription of Wnt target genes.[2][7] This mechanism has positioned this compound as a valuable tool for studying Wnt signaling and as a potential therapeutic agent in various diseases, including Alzheimer's disease, progressive supranuclear palsy, and for promoting tissue regeneration.[8][9][10]

Molecular Mechanism of Action

This compound's activation of the Wnt/β-catenin pathway is a direct consequence of its inhibition of GSK-3β. The process can be understood in two states:

-

"Off" State (Absence of Wnt/Tideglusib): GSK-3β is constitutively active and part of a destruction complex with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α).[2] This complex sequesters β-catenin, where it is sequentially phosphorylated by CK1α and then GSK-3β. This phosphorylation event creates a recognition site for an E3 ubiquitin ligase, leading to β-catenin's ubiquitination and rapid degradation.[2] As a result, cytoplasmic β-catenin levels remain low, and Wnt target genes in the nucleus are kept silent by the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.

-

"On" State (Presence of this compound): this compound irreversibly binds to GSK-3β, inhibiting its kinase activity.[5] This inhibition prevents the phosphorylation of β-catenin.[11] Unable to be marked for destruction, β-catenin is stabilized, accumulates in the cytoplasm, and subsequently translocates to the nucleus.[3][12] In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of a wide array of Wnt target genes, such as AXIN2, Cyclin-D1, and c-Myc.[7][13][14]

Caption: Mechanism of Wnt/β-catenin pathway activation by this compound.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various assays. The following tables summarize key data points from published literature.

Table 1: Inhibitory Concentration (IC₅₀) of this compound against GSK-3

| Target | Assay Type | IC₅₀ Value | Reference(s) |

| GSK-3β | Cell-free | 5 nM | [5] |

| GSK-3β | Cell-free | 60 nM | [4][11] |

| GSK-3β | Z'-LYTE Assay | 502 nM | [15] |

| GSK-3α | Z'-LYTE Assay | 908 nM | [15] |

Note: The IC₅₀ value can vary based on experimental conditions, such as the presence or absence of a preincubation period. A preincubation of the enzyme with this compound resulted in a lower IC₅₀ (5 nM) compared to no preincubation (105 nM), highlighting its time-dependent and irreversible nature.[5]

Table 2: Cellular Effects of this compound Treatment

| Cell Type / Model | This compound Conc. | Duration | Observed Effect | Reference(s) |

| Human Dental Pulp Stem Cells (hDPSCs) | 50 - 100 nM | - | Increased cytoplasmic β-catenin accumulation and nuclear translocation; enhanced mineralization and osteogenic gene expression. | [12] |

| Human Neuroblastoma (SH-SY5Y) | 25 µM | 72 h | 50% inhibitory effect on cell proliferation. | [16] |

| Primary Endothelial Cells | Nanomolar range | 3 - 4 h | Increased stabilization of β-catenin; increased expression of Nanog and Cyclin-D1. | [7] |

| Rhabdomyosarcoma (RMS) PDX Cultures | 60 nM | 20 min | Reduced phosphorylation of β-catenin; increased total β-catenin levels. | [11] |

| Rat Bone Marrow Mesenchymal Stem Cells | 20 nmol/L | - | Upregulated β-catenin protein expression and reversed high-glucose-induced proliferation inhibition. | [17] |

| hDPSCs | 50 nM | 1 week | Significant increase in AXIN2 expression (Wnt pathway activation marker). | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Wnt/β-catenin pathway.

This protocol is for determining the IC₅₀ of this compound in a cell-free system.

-

Reagents & Materials: Recombinant human GSK-3β, Z'-LYTE™ Kinase Assay Kit (containing a peptide substrate, ATP, and development reagents), this compound stock solution (in DMSO), assay buffer.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

-

In a 384-well plate, combine the GSK-3β enzyme with the various concentrations of this compound. In some protocols, a preincubation step (e.g., 60 minutes at room temperature) is included to assess time-dependent inhibition.[5]

-

Initiate the kinase reaction by adding a mix of the peptide substrate and ATP.[15] Incubate for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the development reagent, which contains a protease that specifically cleaves the non-phosphorylated peptide.

-

Incubate to allow for the development reaction.

-

Measure the fluorescence resonance energy transfer (FRET) signal. The ratio of emission signals is proportional to the amount of phosphorylation.

-

Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This protocol details the detection of changes in β-catenin and phosphorylated GSK-3β levels in cells treated with this compound.

-

Cell Culture & Treatment:

-

Seed cells (e.g., SH-SY5Y, hDPSCs) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).[19]

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load samples onto a 10% polyacrylamide gel and separate proteins by SDS-PAGE.[4]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Caption: Experimental workflow for Western Blot analysis.

This protocol visualizes the subcellular localization of β-catenin.

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treatment: Treat cells with this compound (e.g., 50-200 nM) or vehicle for the desired time.[12]

-

Fixation & Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS.

-

Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against β-catenin for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. An increase in the overlap between the β-catenin signal and the DAPI signal indicates nuclear translocation.[12]

This assay assesses the effect of this compound on cell migration.

-

Cell Culture: Grow cells to a confluent monolayer in a 6-well or 24-well plate.

-

Wound Creation: Create a linear "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[20]

-

Treatment: Wash the wells with PBS to remove dislodged cells. Add fresh media containing this compound at the desired concentration.[20] To distinguish migration from proliferation, a proliferation inhibitor like Mitomycin C can be added.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.

-

Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to quantify cell migration.

Summary of this compound's Biological Effects

By activating the Wnt/β-catenin pathway, this compound induces a range of biological effects that are highly context-dependent.

-

Stem Cell Differentiation and Tissue Regeneration: this compound has been shown to promote the differentiation of stem cells. For example, it enhances the odontogenic (dentine-forming) differentiation of human dental pulp stem cells (hDPSCs) and promotes bone formation and repair by stimulating osteoblast differentiation.[10][12][13] This has generated interest in its use for regenerative medicine, particularly in dentistry and orthopedics.[9]

-

Neuroprotection and Neurodegenerative Diseases: GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5] Preclinical studies showed that this compound can reduce tau phosphorylation, decrease amyloid plaque load, and prevent neuronal loss, which led to its investigation in clinical trials for Alzheimer's and progressive supranuclear palsy.[5][8]

-

Cancer Biology: The role of GSK-3β and Wnt signaling in cancer is complex and often contradictory.[21] While Wnt/β-catenin activation is a known oncogenic driver in some cancers (e.g., colorectal cancer), GSK-3β inhibition with this compound has been shown to reduce the viability, proliferation, and self-renewal capacity of neuroblastoma cancer stem cells.[21][22][23] However, the potential for oncogenic effects from systemic β-catenin activation remains a concern.[24][25]

-

Cardiovascular and Ischemic Tissues: In models of ischemic injury, this compound has been proposed to be useful in reactivating post-mitotic cells in the heart and vascular tissues to replace damaged cells, partly by inducing the expression of the transcription factor Nanog.[7]

Caption: Logical flow from this compound's action to cellular outcomes.

Conclusion

This compound is a well-characterized, irreversible inhibitor of GSK-3β that serves as a potent chemical activator of the canonical Wnt/β-catenin signaling pathway. Its ability to stabilize β-catenin and trigger downstream gene expression has made it an invaluable tool for dissecting the complex roles of Wnt signaling in health and disease. The data and protocols presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations. While its therapeutic journey has faced challenges, particularly in the context of Alzheimer's disease, ongoing research continues to uncover its potential in regenerative medicine, oncology, and other areas, underscoring the profound and multifaceted impact of modulating this critical signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. ahajournals.org [ahajournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Unleashing β-catenin with a new anti-Alzheimer drug for bone tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. This compound enhances odontogenic differentiation in human dental pulp stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The regenerative potential of this compound and CHIR99021 small molecules as potent odontogenic differentiation enhancers of human dental pulp stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting Canonical Wnt-signaling Through GSK-3β in Arrhythmogenic Cardiomyopathy: Conservative or Progressive? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of glycogen synthase kinase-3 beta inhibitor this compound on proliferation and osteogenic differentiation of rat bone marrow mesenchymal stem cells under high glucose microenvironment [cjter.com]

- 18. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]

- 19. This compound, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis | MDPI [mdpi.com]

- 20. Evaluating the Effect of this compound-Loaded Bioactive Glass Nanoparticles as a Potential Dentine Regenerative Material - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 22. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. This compound, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Tideglusib: A Technical Guide to Inducing Neuronal Differentiation from Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tideglusib, a potent and irreversible non-ATP-competitive inhibitor of glycogen synthase kinase 3β (GSK-3β), has emerged as a significant small molecule in the field of regenerative neurology. By modulating the canonical Wnt/β-catenin signaling pathway, this compound promotes the differentiation of various stem cell populations into functional neurons. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound for inducing neuronal differentiation. Detailed methodologies for key experiments are presented, alongside a comprehensive summary of reported quantitative outcomes to facilitate experimental design and data interpretation.

Introduction: The Role of this compound in Neurogenesis

This compound is a small molecule from the thiadiazolidinone class that selectively and irreversibly inhibits GSK-3β. GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including a critical negative regulatory role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from translocating to the nucleus and activating the transcription of target genes involved in cell proliferation and differentiation.

By inhibiting GSK-3β, this compound mimics the effect of Wnt signaling, leading to the stabilization and nuclear accumulation of β-catenin.[1] This, in turn, activates the transcription of proneuronal genes, such as Neurogenin-1 (Ngn1) and NeuroD, driving stem cells towards a neuronal fate.[2] This mechanism makes this compound a valuable tool for in vitro generation of neurons from various stem cell sources, including induced pluripotent stem cells (iPSCs), embryonic stem cells (ESCs), and neural stem cells (NSCs).

Mechanism of Action: The Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a fundamental signaling cascade that governs cell fate decisions during embryonic development and in adult tissue homeostasis. This compound's pro-neurogenic effects are primarily mediated through the modulation of this pathway.

Experimental Protocols

This section provides detailed methodologies for inducing neuronal differentiation using this compound and for quantifying the outcomes.

General Workflow for Neuronal Differentiation of iPSCs

The following diagram illustrates a typical workflow for the neuronal differentiation of induced pluripotent stem cells (iPSCs) using this compound.

Detailed Protocol for Neuronal Differentiation of Human iPSCs

This protocol is adapted from a study by Havlicek et al. (2014) and subsequent work demonstrating the effects of this compound.[3]

Materials:

-

Human iPSCs

-

mTeSR1 medium (Stemcell Technologies)

-

Gentle Cell Dissociation Reagent (Stemcell Technologies)

-

Collagenase IV

-

Ultra-low attachment plates

-

Poly-ornithine and laminin-coated plates

-

TrypLE™ Express

-

Proliferation media (containing FGF2)

-

N2/B27 media supplemented with BDNF, GDNF, cAMP, and ascorbic acid

-

This compound (dissolved in DMSO)

Procedure:

-

iPSC Culture: Culture human iPSCs in mTeSR1 medium and passage using Gentle Cell Dissociation Reagent.

-

Embryoid Body (EB) Formation:

-

Treat iPSC colonies with Collagenase IV for 45 minutes at 37°C.

-

Transfer the detached colonies to ultra-low attachment plates to form EBs.

-

Culture for 1 week.

-

-

Neural Rosette Formation:

-

Transfer EBs to poly-ornithine-laminin coated plates.

-

Allow neural rosettes to form.

-

-

Neural Progenitor Cell (NPC) Expansion:

-

Manually select and collect neural rosettes.

-

Dissociate rosettes into single cells using TrypLE™ Express.

-

Plate NPCs on coated plates in proliferation media containing FGF2.

-

-

Neuronal Differentiation and this compound Treatment:

-

Culture NPCs in N2/B27 media supplemented with neurotrophins (BDNF and GDNF), cAMP, and ascorbic acid to induce neuronal differentiation.

-

Add this compound to the differentiation medium at a final concentration of 1-5 µM. The optimal concentration may need to be determined empirically for different cell lines.

-

Continue differentiation for at least 4 weeks, with media changes every 2-3 days.

-

Quantitative Analysis of Neuronal Differentiation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate and treat with this compound as per the differentiation protocol.

-

At the desired time point, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

Immunocytochemistry is used to visualize the expression and localization of specific neuronal proteins.

Materials:

-

Differentiated neuronal cultures on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibodies (e.g., anti-β-III-tubulin (Tuj1), anti-MAP2)

-

Fluorescently-labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the staining using a fluorescence microscope.

qRT-PCR is used to quantify the expression levels of specific neuronal genes.

Materials:

-

Differentiated neuronal cultures

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for neuronal markers (e.g., TUBB3, MAP2, NEUROD1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the differentiated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction in a qPCR instrument.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

-

Data Presentation: Quantitative Outcomes of this compound Treatment

The following tables summarize quantitative data from various studies on the effects of this compound and other GSK-3β inhibitors on neuronal differentiation.

Table 1: Effect of GSK-3β Inhibitors on Neuronal Differentiation Efficiency

| Cell Type | GSK-3β Inhibitor | Concentration | Treatment Duration | % of Tuj1-positive cells (Control) | % of Tuj1-positive cells (Treated) | Reference |

| Murine NPCs | SB216763 | 5 µM | 3 days | 40% | 77% | [5] |

| Human iPSCs | CHIR99021 | 3 µM | 7 days | Not Reported | Increased | [6] |

Table 2: Effect of this compound on Neuronal Morphology and Survival

| Cell Line | Treatment | Total Neuritic Length (µm) | Number of Neurites | Neuronal Cell Death (%) | Reference |

| SPG11 iPSC-derived neurons | Control | 3103.48 ± 328.04 | 6.76 ± 1.0 | 14.17 ± 2.80 | [3] |

| SPG11 iPSC-derived neurons | This compound | 669.44 ± 50.34 (rescued) | 2.87 ± 0.16 (rescued) | 23.34 ± 4.22 (rescued) | [3] |

Table 3: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration | Treatment Duration | Cell Viability (% of Control) | Assay | Reference |

| SH-SY5Y | 25 µM | 72 hours | ~50% | MTT | [4] |

| IMR32 Neuroblastoma | Varies | Not Specified | Dose-dependent decrease | MTT | [7] |

| Dental Pulp Stem Cells | Not specified | 24 hours | ~90% | MTT | [8] |

Conclusion

This compound is a powerful tool for directing the differentiation of stem cells into neurons. Its well-defined mechanism of action, centered on the inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin pathway, provides a rational basis for its use in neurogenesis research. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound for the in vitro generation of neurons for disease modeling, drug screening, and regenerative medicine applications. Further optimization of treatment conditions for specific stem cell lines will continue to enhance the efficiency and robustness of this promising approach.

References

- 1. Endogenous Wnt Signaling Maintains Neural Progenitor Cell Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt signaling promotes neuronal differentiation from mesenchymal stem cells through activation of Tlx3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GSK3β, But Not GSK3α, Inhibits the Neuronal Differentiation of Neural Progenitor Cells As a Downstream Target of Mammalian Target of Rapamycin Complex1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound induces apoptosis in human neuroblastoma IMR32 cells, provoking sub-G0/G1 accumulation and ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on Tideglusib's Effect on Synaptic Plasticity and Memory Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tideglusib is a non-ATP-competitive, irreversible inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including neuronal signaling, inflammation, and cell death.[1][2][3] Upregulation and hyperactivity of GSK-3β are associated with the pathophysiology of several neurodegenerative diseases, notably Alzheimer's disease (AD), where it contributes to amyloid-β production, tau hyperphosphorylation, and synaptic dysfunction.[1][2][4] This guide provides a detailed examination of the molecular mechanisms through which this compound modulates synaptic plasticity and enhances memory, summarizing preclinical data, outlining experimental methodologies, and visualizing key pathways. By inhibiting GSK-3β, this compound emerges as a significant modulator of synaptic function, primarily by potentiating Wnt/β-catenin signaling and influencing the expression and trafficking of critical synaptic receptors.[5][6]

Introduction: GSK-3β as a Therapeutic Target

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active kinase that acts as a critical negative regulator in numerous signaling pathways. Its activity is tightly controlled by inhibitory phosphorylation at the Serine-9 residue, often mediated by kinases such as Akt/PKB.[7] In the central nervous system, GSK-3β is a pivotal player in neuronal development, synapse formation, and plasticity.[5][8]

However, dysregulation of GSK-3β activity is a common feature in neurodegenerative disorders.[9] Overactive GSK-3β has been shown to:

-

Promote Tau Hyperphosphorylation: Leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[1][2][4]

-

Mediate Amyloid-β (Aβ) Neurotoxicity: Contributing to the synaptic and neuronal loss observed in AD.[2]

-

Impair Synaptic Plasticity and Memory: By negatively regulating transcription factors like CREB and promoting long-term depression (LTD).[2][10]

Therefore, inhibiting GSK-3β presents a promising therapeutic strategy to counteract these pathological processes. This compound is a potent and selective GSK-3β inhibitor that has demonstrated neuroprotective effects in various preclinical models.[11][12]

Mechanism of Action: this compound's Inhibition of GSK-3β

This compound is a member of the thiadiazolidinone (TDZD) family and functions as a non-ATP-competitive inhibitor of GSK-3β.[12] Studies have demonstrated that this compound binds irreversibly to the enzyme, likely involving the Cysteine-199 residue in the active site.[1][2][3] This irreversible inhibition provides a sustained reduction in GSK-3β activity, which may have significant pharmacodynamic advantages.[2][3]

The primary downstream consequence of GSK-3β inhibition by this compound is the stabilization and nuclear accumulation of β-catenin, a key component of the canonical Wnt signaling pathway.[5][6][13]

Signaling Pathway: this compound and Wnt/β-Catenin Activation

The following diagram illustrates the core signaling cascade initiated by this compound.

Caption: this compound inhibits GSK-3β, preventing β-catenin phosphorylation and degradation, leading to gene expression.

Effects on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[10][14] The two primary forms are Long-Term Potentiation (LTP) and Long-Term Depression (LTD). GSK-3β is a critical regulator of these processes, generally promoting LTD and opposing LTP.[10][14]

Facilitation of Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses following high-frequency stimulation.[15][16][17][18] Overactive GSK-3β impairs LTP.[14] By inhibiting GSK-3β, this compound is hypothesized to facilitate LTP through several mechanisms:

-

Enhancing CREB function: GSK-3β normally phosphorylates and inactivates the transcription factor CREB (cAMP response element-binding protein), which is essential for the late, protein synthesis-dependent phase of LTP.[2] this compound treatment relieves this inhibition, promoting the expression of genes necessary for synaptic strengthening.

-

Modulating NMDA Receptor (NMDAR) function: GSK-3β can influence the trafficking and stabilization of NMDARs at the synapse.[19][20] Inhibition of GSK-3β may alter NMDAR composition or localization, thereby lowering the threshold for LTP induction.

-

Increasing BDNF Expression: The Wnt/β-catenin pathway, activated by this compound, can lead to increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin that promotes synaptic growth and enhances LTP.

Reversal of Long-Term Depression (LTD)

LTD is a long-lasting reduction in synaptic efficacy.[10] NMDAR-dependent LTD requires the activation of GSK-3β.[10][19][20] this compound, by blocking GSK-3β activity, can prevent the induction of LTD. This is particularly relevant in pathological states where synaptic depression is prevalent. The mechanism involves preventing GSK-3β-mediated phosphorylation of substrates that lead to the internalization of AMPA receptors, a key step in the expression of LTD.[10]

Evidence for Memory Enhancement

Preclinical studies in various animal models of cognitive impairment have shown that this compound can improve learning and memory.[1][2][3][21][22]

Preclinical Data Summary

While specific quantitative data from a wide range of studies is proprietary, published research consistently reports positive outcomes. The table below summarizes the typical findings from preclinical studies using transgenic mouse models of Alzheimer's disease.

| Model | Behavioral Test | Parameter Measured | This compound Effect | Reference |

| APP/PS1 Transgenic Mice | Morris Water Maze | Escape Latency (s) | Significant Decrease | [2][11] |

| APP/Tau Transgenic Mice | Novel Object Recognition | Discrimination Index | Significant Increase | [2] |

| 3xTg-AD Mice | Contextual Fear Conditioning | Freezing Time (%) | Significant Increase | [4] |

| Cdkl5 KO Mice | Hippocampus-dependent behaviors | Cognitive Performance | Improvement in juvenile mice | [21] |

Note: This table is a representative summary. Specific values vary between studies based on dosage, duration, and model specifics.

Experimental Methodologies

Assessing the impact of a compound like this compound on synaptic plasticity and memory requires a combination of electrophysiological, behavioral, and molecular biology techniques.

Protocol: Ex Vivo Electrophysiology for LTP Measurement

This protocol outlines the typical steps for measuring LTP in hippocampal slices, a common method to assess synaptic plasticity.[23][24][25]

Caption: Workflow for a typical ex vivo Long-Term Potentiation (LTP) experiment.

-

Slice Preparation: Hippocampal slices are prepared from rodents and kept alive in artificial cerebrospinal fluid (aCSF).

-

Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

-

Baseline: A stable baseline of synaptic responses is recorded for 20-30 minutes with low-frequency stimulation.

-

Drug Application: this compound or a vehicle control is perfused into the recording chamber.

-

LTP Induction: A high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), is delivered to induce LTP.[24]

-

Post-Induction: Synaptic responses are monitored for at least 60 minutes post-HFS to measure the potentiation. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

Protocol: Morris Water Maze for Spatial Memory

This is a widely used behavioral test to assess hippocampus-dependent spatial learning and memory in rodents.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

-

Acquisition Phase: The animal is placed in the pool from different start locations and must learn the location of the hidden platform over several trials and days. The time to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

Drug Administration: this compound or vehicle is typically administered daily before the training trials.

Logical Relationships and Therapeutic Hypothesis

The therapeutic potential of this compound in neurodegenerative diseases is based on a clear logical framework: inhibiting a key pathological driver (GSK-3β) to restore physiological synaptic function and improve cognitive outcomes.

Caption: Therapeutic rationale for this compound in reversing memory deficits caused by GSK-3β hyperactivity.

Conclusion and Future Directions

This compound's mechanism as an irreversible inhibitor of GSK-3β provides a robust foundation for its effects on synaptic plasticity and memory. By activating the canonical Wnt/β-catenin pathway and modulating other key neuronal substrates, this compound facilitates LTP, reverses pathological synaptic depression, and improves cognitive function in preclinical models.[2][11][21] While clinical trials for Alzheimer's disease have yielded mixed results, the fundamental science underscores the critical role of GSK-3β in synaptic health.[26][27] Future research should focus on identifying patient populations that may benefit most from GSK-3β inhibition, exploring combination therapies, and further elucidating the complex network of substrates downstream of GSK-3β that are crucial for cognitive function. The continued investigation of specific GSK-3β inhibitors like this compound remains a vital area of research for developing effective treatments for neurodegenerative diseases.[12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for irreversible inhibition of glycogen synthase kinase-3β by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound, a chemical inhibitor of GSK3β, attenuates hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Selective GSK3β Inhibitor, this compound, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A pivotal role of GSK-3 in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Unleashing β-catenin with a new anti-Alzheimer drug for bone tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Long-term potentiation: 50 years on: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Long-Term Potentiation: The Accidental Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long‐Term Potentiation: The Accidental Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. GSK‐3β regulates the synaptic expression of NMDA receptors via phosphorylation of phosphatidylinositol 4 kinase type IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Treatment with the GSK3-beta inhibitor this compound improves hippocampal development and memory performance in juvenile, but not adult, Cdkl5 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. blog.drugbank.com [blog.drugbank.com]

- 23. Approaches and Limitations in the Investigation of Synaptic Transmission and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synaptic Plasticity in the Hippocampus Shows Resistance to Acute Ethanol Exposure in Transgenic Mice with Astrocyte-Targeted Enhanced CCL2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Visualizing synaptic plasticity in vivo by large-scale imaging of endogenous AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Treatment of Alzheimer's disease with the GSK-3 inhibitor this compound: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tideglusib and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Tideglusib, a potent and irreversible inhibitor of glycogen synthase kinase 3β (GSK-3β). It also explores the synthesis and structure-activity relationships of its analogs, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure of this compound

This compound, systematically named 4-benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione, is a small molecule belonging to the thiadiazolidinone class of heterocyclic compounds.[1][2] Its chemical formula is C₁₉H₁₄N₂O₂S, with a molecular weight of 334.39 g/mol .[3][4] The core of the molecule is a 1,2,4-thiadiazolidine-3,5-dione ring, which is substituted at the 2-position with a naphthalen-1-yl group and at the 4-position with a benzyl group.[1]

Chemical Structure of this compound:

Synonyms: NP-12, NP031112[1]

Synthesis of this compound and its Analogs

The synthesis of this compound and its thiadiazolidinone analogs is primarily based on the reaction of isothiocyanates with isocyanates in the presence of a cyclizing agent, a method reported by Slomczynska and Barany in 1984.[3][5]

General Synthesis of 1,2,4-Thiadiazolidine-3,5-diones

The general synthetic route involves the dropwise addition of sulfuryl chloride to a solution of an isothiocyanate and an isocyanate in a suitable solvent at a low temperature, followed by stirring at room temperature.[3][5]

General Reaction Scheme:

Detailed Experimental Protocol for the Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound (4-benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione), based on the general procedure described in the literature.[3][5]

Materials:

-

Benzyl isothiocyanate

-

1-Naphthyl isocyanate

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., hexane, ether, or THF)

-

Nitrogen gas atmosphere

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzyl isothiocyanate and 1-naphthyl isocyanate in an anhydrous solvent.

-

Cool the solution to approximately 5 °C using an ice bath.

-

Slowly add sulfuryl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 20 hours.

-

Upon completion of the reaction, the crude product can be isolated by either suction filtration if a precipitate has formed, or by evaporation of the solvent.

-

Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography using an appropriate eluent to yield pure 4-benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione.

Synthesis of this compound Analogs

A variety of this compound analogs have been synthesized to explore the structure-activity relationship (SAR) for GSK-3β inhibition. These analogs typically feature modifications at the 2- and 4-positions of the 1,2,4-thiadiazolidine-3,5-dione core. The same general synthetic procedure as for this compound is employed, substituting the appropriate isothiocyanates and isocyanates.

Quantitative Data of this compound and Analogs

The following table summarizes the structure and GSK-3β inhibitory activity of this compound and a selection of its analogs.

| Compound | R¹ (at position 4) | R² (at position 2) | IC₅₀ (nM) for GSK-3β | Reference |

| This compound | Benzyl | 1-Naphthyl | 5 (with 1h preincubation) | [6][7] |

| Analog 1 | Benzyl | p-Tolyl | - | [1] |

| Analog 2 | Benzyl | Isopropyl | - | [1] |

| Analog 3 | Benzyl | Phenyl | - | [1] |

| Analog 4 | 4-Fluorobenzyl | 4-Fluorobenzyl | - | [1] |

| TDZD-8 | Benzyl | Methyl | - | - |

| COB-187 | 4-hydroxy-4-phenyl-thiazolidine-2-thione | Pyridin-4-ylmethyl | 11 | [8] |

| COB-152 | 4-hydroxy-4-phenyl-thiazolidine-2-thione | Pyridin-3-ylmethyl | 132 | [8] |

Note: IC₅₀ values can vary depending on the assay conditions, such as pre-incubation time.

Signaling Pathway and Mechanism of Action

This compound is an irreversible, non-ATP-competitive inhibitor of GSK-3β.[2][6] This mechanism of action is significant as it provides a higher degree of selectivity compared to ATP-competitive inhibitors, which can often interact with the highly conserved ATP-binding site of other kinases. The irreversible nature of this compound's inhibition is attributed to its interaction with a cysteine residue (Cys199) in the active site of GSK-3β.[9]

The Wnt/β-Catenin Signaling Pathway

GSK-3β is a key regulatory enzyme in numerous signaling pathways, including the canonical Wnt/β-catenin pathway, which is crucial for embryonic development and tissue homeostasis.[10][11]

In the absence of a Wnt signal ("Off" state):

-

A "destruction complex" consisting of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and GSK-3β forms in the cytoplasm.

-

This complex facilitates the sequential phosphorylation of β-catenin by CK1 and then GSK-3β.

-

Phosphorylated β-catenin is recognized by the β-TrCP E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

-

Low levels of cytoplasmic β-catenin prevent its translocation to the nucleus, and target genes of the Wnt pathway remain repressed by the TCF/LEF family of transcription factors, which are bound to co-repressors like Groucho.[12]

In the presence of a Wnt signal ("On" state):

-

Wnt ligands bind to Frizzled (Fz) receptors and their co-receptors, LRP5/6.

-

This binding leads to the recruitment of the Dishevelled (Dvl) protein and the destruction complex to the plasma membrane.

-

The destruction complex is inactivated, and GSK-3β is inhibited.

-

As a result, β-catenin is no longer phosphorylated and accumulates in the cytoplasm.

-

Stabilized β-catenin translocates to the nucleus, where it displaces co-repressors from TCF/LEF transcription factors and recruits co-activators, leading to the transcription of Wnt target genes involved in cell proliferation, differentiation, and survival.[10][11]

Effect of this compound on the Wnt/β-Catenin Pathway

By irreversibly inhibiting GSK-3β, this compound mimics the "On" state of the Wnt signaling pathway. This leads to the stabilization and nuclear accumulation of β-catenin, and the subsequent activation of Wnt target gene expression.

References

- 1. biomedres.us [biomedres.us]

- 2. 4-Benzyl-2-(naphthalen-1-yl)-[1,2,4]thiadiazolidine-3,5-dione | 865854-05-3 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Item - A diagram of the Wnt/β-catenin signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 5. EP1586318A1 - Thiadiazolidinones as GSK-3 inhibitors - Google Patents [patents.google.com]

- 6. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

Methodological & Application

Application Notes and Protocols: Tideglusib for Neuroblastoma Cell Lines

A Comprehensive Guide for In Vitro Research

Introduction

Neuroblastoma, a prevalent pediatric solid tumor, presents significant therapeutic challenges, particularly in high-risk cases.[1][2] Glycogen synthase kinase-3β (GSK-3β) has emerged as a promising therapeutic target in neuroblastoma due to its central role in various signaling pathways that govern cell proliferation, survival, and differentiation.[3][4] Tideglusib, an irreversible, non-ATP-competitive inhibitor of GSK-3β, has demonstrated potent anti-tumor effects in preclinical studies involving neuroblastoma cell lines.[3][5][6][7] This document provides a comprehensive overview of the in vitro applications of this compound for neuroblastoma research, detailing its mechanism of action, experimental protocols, and key quantitative findings.

Mechanism of Action

This compound exerts its anti-neoplastic effects on neuroblastoma cells primarily through the irreversible inhibition of GSK-3β.[8][9][10] This inhibition disrupts key signaling pathways implicated in tumor progression:

-

Induction of Apoptosis: this compound treatment leads to a dose-dependent increase in apoptosis in neuroblastoma cells.[1][11][12] This is associated with the upregulation of pro-apoptotic proteins such as cleaved PARP and caspases-3, -7, and -9, and a decrease in the anti-apoptotic protein Bcl-2.[1] Furthermore, this compound has been shown to induce the generation of reactive oxygen species (ROS), contributing to apoptosis.[1][2]

-

Inhibition of Cell Proliferation and Viability: By targeting GSK-3β, this compound significantly reduces the proliferation and viability of various neuroblastoma cell lines in a dose- and time-dependent manner.[3][5]

-

Suppression of Cancer Stem Cells (CSCs): A critical aspect of this compound's action is its ability to target the neuroblastoma cancer stem cell subpopulation.[3] It achieves this by inhibiting the formation of neurospheres, a key characteristic of CSCs, thereby impairing their self-renewal capacity.[3][4][5][6]

-

Inhibition of Cell Migration: this compound has been shown to impede the migratory ability of neuroblastoma cells in vitro, a crucial step in metastasis.[5][13]

The signaling pathways affected by this compound are multifaceted. GSK-3β is a key component of the Wnt/β-catenin and PI3K/Akt pathways, both of which are frequently dysregulated in cancer. This compound's inhibition of GSK-3β leads to an increase in the phosphorylated, inactive form of GSK-3β (p-GSK-3β Ser9), which in turn modulates downstream signaling.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound in various neuroblastoma cell lines.

Table 1: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| IMR-32 | MTT | Varying | Not Specified | Reduction in cell viability | [1] |

| SH-SY5Y | MTT | 25 µM | 72 hours | ~50% inhibition of proliferation | [5] |

| SK-N-SH | MTT | 25 µM | 72 hours | ~50% inhibition of proliferation | [5] |

| SH-SY5Y | Trypan Blue | 25 µM | 72 hours | Significant decrease in viable cells | [5] |

| SK-N-SH | Trypan Blue | 25 µM | 72 hours | Significant decrease in viable cells | [5] |

Table 2: Effects of this compound on Cell Migration and Cancer Stem Cells

| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |

| SH-SY5Y | Wound Healing | 25 µM | 48 hours | 60% of wound remained open | [5] |

| SK-N-SH | Wound Healing | 25 µM | 48 hours | 70% of wound remained open | [5] |

| SH-SY5Y | Neurosphere Formation | Not Specified | Not Specified | Significantly inhibited neurosphere formation | [5] |

| SK-N-SH | Neurosphere Formation | Not Specified | Not Specified | Significantly inhibited neurosphere formation | [5] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its in vitro evaluation.

Caption: this compound inhibits GSK-3β, leading to increased apoptosis and decreased proliferation and migration.

Caption: A general workflow for the in vitro evaluation of this compound on neuroblastoma cell lines.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments based on published studies.

Cell Culture and this compound Preparation

-

Cell Lines: Human neuroblastoma cell lines IMR-32, SH-SY5Y, and SK-N-SH can be used.[3][4]

-

Culture Medium: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Stock Solution: Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to prepare a stock solution. Store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

MTT Assay for Cell Proliferation

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Seeding: Seed neuroblastoma cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

-

Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh medium containing this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 6, 12, 24, and 48 hours) using a microscope.[5]

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Neurosphere Formation Assay for Cancer Stem Cell Activity

This assay evaluates the self-renewal capacity of cancer stem cells by their ability to form spherical colonies in non-adherent conditions.

-

Cell Preparation: Prepare a single-cell suspension of neuroblastoma cells.

-

Seeding: Seed the cells at a low density in ultra-low attachment plates or flasks.

-

Culture Medium: Use a serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).

-

Treatment: Add this compound or vehicle control to the culture medium.

-

Incubation: Incubate the plates for 7-14 days to allow for neurosphere formation.

-

Quantification: Count the number and measure the size of the neurospheres formed in each condition.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in cell lysates.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., GSK-3β, p-GSK-3β, cleaved PARP, caspases, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion